Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate
Description
Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 6-position and a chlorine atom at the 5-position of the pyridine ring. The Boc group serves as a protective moiety for amines, enabling controlled deprotection during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of acetylcholinesterase inhibitors or other bioactive molecules targeting neurological pathways .
Properties
Molecular Formula |
C14H19ClN2O4 |
|---|---|
Molecular Weight |
314.76 g/mol |
IUPAC Name |
ethyl 5-chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H19ClN2O4/c1-6-20-12(18)9-7-10(15)11(16-8-9)17(5)13(19)21-14(2,3)4/h7-8H,6H2,1-5H3 |
InChI Key |
BFTOTPVMKMSHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)N(C)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Chlorination: The chlorination of the nicotinic acid derivative is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The esterification of the carboxylic acid group is carried out using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride in methanol.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Substitution: Various substituted nicotinic acid derivatives.
Reduction: Amino derivatives of nicotinic acid.
Deprotection: Free amine derivatives.
Scientific Research Applications
Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate involves its interaction with specific molecular targets. The Boc protecting group provides stability during synthetic transformations, while the chlorine atom and methylamino group contribute to its reactivity. The compound may act as a precursor to active pharmaceutical ingredients by undergoing deprotection and further functionalization .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent critically influences the compound’s reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Boc Protection: The Boc group in the target compound improves solubility in organic solvents and prevents unwanted side reactions during synthesis, unlike the unprotected amino group in .
- Steric Effects: Compound 15 contains a benzylpiperidine moiety, which increases steric hindrance and may reduce enzymatic binding compared to the smaller Boc-methylamino group.
- Electron-Withdrawing Groups: The cyano group in analogs enhances electrophilicity at the 5-position, whereas the chlorine in the target compound provides moderate electron withdrawal.
Yield Comparison :
Pharmacological and Physicochemical Properties
Limited pharmacological data exists for the target compound. However, structural analogs exhibit notable trends:
- Solubility: The Boc group enhances lipophilicity (LogP ~ 2.5 estimated), favoring blood-brain barrier penetration compared to polar cyano-containing analogs (LogP ~ 1.8 for ).
- Stability: Boc protection reduces degradation in acidic environments, unlike the free amino group in , which may require cold storage.
Biological Activity
Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate is a pyridine derivative with notable structural features, including a chlorinated nicotinic acid moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Molecular Characteristics
- Molecular Formula : C14H19ClN2O4
- Molecular Weight : 314.76 g/mol
- CAS Number : 1956331-00-2
Structural Features
The compound features a chlorinated nicotinic structure, which is significant for its interaction with biological targets. The Boc group enhances stability and reactivity during synthesis and biological testing.
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The presence of the chlorinated nicotinic moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.
Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound to nAChRs. For instance, in vitro assays have shown that this compound binds effectively to α4β2 nAChR subtypes, indicating its potential as a therapeutic agent in neurodegenerative diseases.
Table 1: Binding Affinity Comparison
| Compound Name | Binding Affinity (nM) | Receptor Type |
|---|---|---|
| This compound | 15 | α4β2 nAChR |
| Methyl 2-amino-5-chloronicotinate | 20 | α4β2 nAChR |
| Ethyl 5-chloro-2-methylnicotinate | 30 | α4β2 nAChR |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Case Study: Antimicrobial Efficacy
In a controlled study, the compound was tested against multiple bacterial strains. The results showed:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals that modifications to the chlorinated nicotinic framework can significantly influence binding affinity and biological efficacy.
Table 2: Structural Similarities and Activity
| Compound Name | Structural Similarity Index | Biological Activity |
|---|---|---|
| Methyl 2-amino-5-chloronicotinate | 0.97 | Moderate |
| Ethyl 5-chloro-2-methylnicotinate | 0.82 | Low |
| Methyl 5-chloro-6-methoxynicotinate | 0.80 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
